Product packaging for Methylphenylsilane(Cat. No.:CAS No. 766-08-5)

Methylphenylsilane

Cat. No.: B1236316
CAS No.: 766-08-5
M. Wt: 120.22 g/mol
InChI Key: LAQFLZHBVPULPL-UHFFFAOYSA-N
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Description

Significance within Organosilicon Chemistry

The importance of methylphenylsilane in organosilicon chemistry is multifaceted. It serves as a fundamental building block for the synthesis of more complex organosilicon molecules and polymers. ontosight.ai The presence of both a methyl and a phenyl group allows for tailored modifications, influencing the properties of the resulting materials.

One of the primary areas of its significance is in polymer chemistry. This compound is a monomer for the production of polythis compound (PMPS), a polymer with a silicon backbone. osti.govresearchgate.net These polysilanes are investigated for their unique electronic and photophysical properties, stemming from the delocalization of σ-electrons along the Si-Si chain. nih.govaip.org This characteristic makes them candidates for applications in electronics and photonics. kent.ac.uk

Furthermore, this compound and its derivatives are utilized in hydrosilylation reactions, a fundamental process in organosilicon chemistry for forming silicon-carbon bonds. vulcanchem.com It can act as a hydride donor in these reactions, which are crucial for producing a wide array of organosilicon compounds. vulcanchem.com The compound also serves as an intermediate in the manufacturing of silicone polymers, which are known for their thermal stability and moisture resistance. ontosight.aivulcanchem.com

Historical Context of this compound Research

The journey of organosilicon chemistry began in 1863 with the first synthesis of an organosilicon compound, tetraethyl silane (B1218182), by Charles Friedel and James Crafts. This foundational work laid the groundwork for the future synthesis of more complex molecules like this compound. The development of direct synthesis methods for chlorosilanes in 1945 and the advent of hydrosilylation reactions in 1947 were pivotal moments that accelerated the field and made precursors for compounds like this compound more accessible. researchgate.net

Research specifically focusing on this compound and its polymers gained momentum in the latter half of the 20th century. Scientists began to explore the unique properties of polysilanes, including polythis compound (PMPS). Early studies focused on the synthesis of PMPS, often through Wurtz-type reductive coupling of methylphenyldichlorosilane. core.ac.uk A significant body of work has been dedicated to understanding the solution properties and molecular weight characteristics of PMPS. kpi.ua These investigations revealed that PMPS chains exhibit a semi-rigid conformation in solution. kpi.ua

The 1990s and 2000s saw continued interest in the material properties of PMPS. For instance, studies evaluated its potential as an electron-beam resist in microlithography, though it showed poorer performance compared to established polystyrene-based resists due to competitive chain scission reactions. kent.ac.uk The photoconductive properties of copolymers containing this compound were also investigated, demonstrating good hole drift mobility. aip.org

Current Research Trajectories and Future Outlook for this compound

Current research on this compound and its derivatives is diverse, spanning from fundamental synthesis to advanced material applications. A significant trend is the development of functional polymers and materials with tailored properties.

Advanced Polymer Architectures: Researchers are exploring the synthesis of complex polymer structures incorporating this compound. For example, amphiphilic block copolymers of poly(this compound) and poly(ethylene oxide) have been synthesized, which can self-assemble into vesicles in water, showing potential for applications like drug delivery. kent.ac.ukresearchtrends.netnih.gov The synthesis of hyperbranched polymers containing silane units is another active area, with potential uses in coatings, additives, and sensor technology. nih.govmdpi.com

Catalysis and Synthesis: There is ongoing research into using this compound in catalytic processes. While it shows moderate enantioselectivity in some asymmetric reductions compared to other silanes, efforts are underway to develop chiral ligands that could enhance its performance. vulcanchem.com The development of modern methods for Si-Si bond formation with greater functional group tolerance is also a key area, which could lead to novel hybrid materials combining silicon-silicon bonds with π-conjugated systems. acs.org

Materials for Electronics and Photonics: The electronic properties of polysilanes, including PMPS, continue to be a major focus. Research is being conducted on the effects of substituents and doping on the optical and electrical properties of polysilane films. tandfonline.com Studies on the fluorescence relaxation kinetics of PMPS films are providing deeper insights into their photophysical behavior, which is crucial for their potential use in light-emitting devices. nih.gov Furthermore, the stability of PMPS films against UV degradation is being investigated, with findings suggesting that crystallinity can enhance stability, an important consideration for the longevity of potential electronic devices. aip.org

Future Outlook: The future of this compound research appears to be directed towards creating highly specialized and functional materials. The ability to precisely control the structure of oligosilanes and polymers at the molecular level will open up new possibilities for materials with tailored electronic, optical, and biological properties. acs.org The development of multifunctional copolymers and hybrid materials is expected to lead to novel applications in fields ranging from optoelectronics to biomedicine. researchgate.net

Compound Properties and Research Data

Below are interactive tables summarizing key properties and research findings related to this compound and its derivatives.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical FormulaC₇H₁₀Si
Molecular Weight122.24 g/mol
AppearanceColorless liquid
Boiling Point~165-170°C
Density~0.90 g/cm³ at room temperature

Data sourced from multiple chemical databases and research articles. chemscene.comontosight.ai

Table 2: Comparative Performance in Asymmetric Reduction of Acetophenone (B1666503)

SilaneYield (%)Enantiomeric Excess (%)
This compound7898
Phenylsilane (B129415)9598
Diphenylsilane (B1312307)9499

This table highlights the catalytic activity of this compound in comparison to other silanes in a specific chemical reaction. vulcanchem.com

Table 3: Molecular Weight of Polythis compound (PMPS) Synthesized in Different Solvents

SolventAverage Mw
(R)-limonene80,000
(S)-limonene80,000
(R/S)-limonene39,200

This table demonstrates the effect of a chiral solvent on the polymerization of this compound, leading to a higher molecular weight polymer. nih.govkent.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8Si B1236316 Methylphenylsilane CAS No. 766-08-5

Properties

InChI

InChI=1S/C7H8Si/c1-8-7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQFLZHBVPULPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870768
Record name Benzene, (methylsilyl)-
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Molecular Weight

120.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-08-5
Record name Benzene, (methylsilyl)-
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Record name Benzene, (methylsilyl)-
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Record name Benzene, (methylsilyl)-
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Record name Methylphenylsilane
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Synthetic Methodologies for Methylphenylsilane and Its Derivatives

Direct Synthesis Approaches

Direct synthesis refers to methods where the target molecule is formed in a single primary step from elemental silicon. The most notable industrial method is an adaptation of the Müller-Rochow process. This process involves the reaction of elemental silicon with a mixture of methyl chloride and phenyl chloride. The reaction is conducted at high temperatures and is catalyzed by copper. This approach is suitable for large-scale production, directly forming the fundamental methyl-phenyl-silicon bond structure from basic precursors. vulcanchem.com

Another direct approach involves the catalytic hydrosilylation and rearrangement cascade reaction of benzoazoles with silanes like methylphenylsilane, a method noted for its 100% atom-economy. nih.gov While this demonstrates a reaction of this compound, the underlying principles point to direct and efficient ways to create more complex organosilicon compounds.

Indirect Synthetic Routes

Indirect routes involve the synthesis of this compound from precursor silicon compounds, typically involving multiple steps. These methods are common for laboratory-scale synthesis where higher purity or specific functionalities are required.

One prevalent method involves the use of Grignard reagents. In a typical procedure, phenylmagnesium chloride is reacted with methyltrichlorosilane (B1216827) in an oxygen-free environment. This method offers high yields (often ≥85%) with minimal side reactions, making it a reliable choice for controlled synthesis. vulcanchem.com

A second common indirect route is the reduction of a corresponding halosilane. For instance, dichlorothis compound (B109416) can be reduced using a powerful reducing agent like lithium aluminum hydride in a suitable solvent such as dry diethyl ether to yield this compound. koreascience.kr

Synthetic RouteKey ReagentsTypical ConditionsScaleKey Advantages
Grignard Reaction Phenylmagnesium chloride, MethyltrichlorosilaneOxygen-free environmentLaboratoryHigh yield (≥85%), minimal side products vulcanchem.com
Hydride Reduction Dichlorothis compound, Lithium Aluminum HydrideDry diethyl etherLaboratoryEffective for converting dihalosilanes

Synthesis of Chiral this compound Derivatives

The synthesis of chiral organosilanes, where the silicon atom is a stereocenter, is a specialized field crucial for applications in asymmetric catalysis and materials science. Achieving high enantioselectivity is the primary goal.

One approach is through enantioselective catalysis, where a prochiral substrate is reacted using a chiral catalyst. For example, this compound can be used as a reducing agent in the presence of chiral rhodium-based ligand systems to achieve the enantioselective reduction of ketones, yielding chiral alcohols with high enantiomeric excess (ee). vulcanchem.com

Biocatalysis offers another route. While direct examples for this compound are specific, the principle has been demonstrated with related compounds, such as the stereoselective microbial reduction of acetyl(t-butyl)methylphenyl silane (B1218182). mdpi.com This highlights the potential of using enzymes or microorganisms to create chiral silicon centers with high specificity.

Furthermore, general strategies in asymmetric synthesis, such as the use of chiral auxiliaries or developing multistep continuous-flow processes, are actively being explored to create a diverse range of enantiomerically pure chiral 1,2-diamino derivatives and other complex molecules. thieme.dersc.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, research efforts are directed towards making the synthesis of organosilicon compounds more environmentally benign. A major focus is on moving away from the use of chlorosilanes as precursors, which generate corrosive hydrogen chloride as a byproduct. mdpi.com The use of alkoxysilanes is being explored as a less hazardous alternative. mdpi.com

Hydrosilylation reactions are inherently atom-economical, representing a green method for forming Si-C bonds. nih.gov Additionally, research into alternative reducing agents aims to replace pyrophoric and hazardous reagents like lithium aluminum hydride with safer options. sigmaaldrich.com The development of catalytic systems that are highly efficient and can operate under milder conditions with minimal waste generation is a key objective in the field. mdpi.com

Synthesis of this compound-Containing Polymers

Poly(this compound) (PMPS) is a significant organosilicon polymer with unique electronic and optical properties. Its synthesis is dominated by a specific type of condensation reaction. While various synthetic strategies exist for functionalizing the polymer post-synthesis, the formation of the initial homopolymer backbone is primarily achieved through Wurtz-type reactions. researchgate.net

The Wurtz-type reaction is the most common and established method for synthesizing high molecular weight polysilanes, including PMPS. researchgate.net The reaction involves the reductive coupling of a dichlorodiorganosilane monomer—in this case, dichlorothis compound—using a dispersion of an alkali metal. researchgate.netresearchgate.net

Reaction Conditions and Findings:

Reagents and Solvent: The conventional method employs sodium metal as the reducing agent in a high-boiling aromatic solvent, most commonly toluene, at reflux temperature (approx. 110°C). acs.orgtandfonline.com

Reaction Limitations: A significant drawback of this method is the harsh reaction conditions. The high temperature and highly reactive sodium metal limit the types of functional groups that can be present on the monomer, as many cannot withstand these conditions. acs.orgtechscience.com

Polymer Characteristics: The Wurtz-type coupling typically produces a polymer with a polymodal molecular weight distribution. acs.orgacs.org This is thought to result from competing reaction mechanisms, including chain growth and chain scission (backbiting) processes. acs.org

Optimization Studies: Extensive research has been conducted to optimize the reaction and gain better control over the polymer's molecular weight and distribution. These studies have explored variations in solvents (e.g., xylene, THF, diphenyl ether), reaction temperature, and the use of additives like 15-crown-5, which acts as a phase transfer agent for the sodium. researchgate.netacs.org

Alternative Reducing Agents: To mitigate the harshness and lack of control associated with sodium, alternative reducing agents have been investigated. Studies have shown that poly(this compound) can be formed using yttrium and pyrophoric lead. rsc.orgrsc.org A low-temperature synthesis (–65 to –75 °C) has also been developed using a [K+/K–] solution in THF, which allows for polymerization under homogeneous conditions. rsc.org

MonomerReducing AgentSolventTemperatureKey FindingsReference(s)
Dichlorothis compoundSodiumTolueneReflux (~110 °C)Conventional method; produces polymodal polymer. researchgate.netacs.orgtandfonline.com
Dichlorothis compoundSodiumToluene, Xylene, THF, etc.VariedSolvent and temperature affect yield and molecular weight distribution. researchgate.netacs.org
Dichlorothis compoundSodium with 15-crown-5TolueneVariedCrown ether acts as a phase transfer agent, influencing reaction pathways. acs.org
Dichlorothis compoundYttrium, Pyrophoric LeadNot specifiedNot specifiedDemonstrates feasibility of using non-alkali metals for the coupling. rsc.orgrsc.org
Dichlorothis compound[K+/K–] solutionTHF–65 to –75 °CAllows for a low-temperature, homogeneous synthesis. rsc.org
Anionic Polymerization

This compound Copolymerization

Block copolymers containing this compound segments have been synthesized through various methods. One approach involves the use of poly(this compound) as a macrophotoinitiator. tandfonline.com UV irradiation of PMPS generates silyl (B83357) macroradicals that can initiate the polymerization of other monomers, such as disperse red 1 methacrylate (B99206) (DR1MA), to form block copolymers. tandfonline.comresearchgate.nettandfonline.comtandfonline.com The resulting copolymers exhibit properties from both blocks, such as multiple glass transition temperatures. tandfonline.comresearchgate.net

Another method for synthesizing ABA triblock copolymers, such as poly(styrene-block-methylphenylsilane-block-styrene), utilizes a 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)-mediated methodology. researchgate.net Amphiphilic ABA block copolymers like poly(hydroxyethyl methacrylate-block-methylphenylsilane-block-hydroxyethyl methacrylate) (PHEMA–PMPS–PHEMA) have been synthesized via atom transfer radical polymerization (ATRP), using a PMPS-based macroinitiator.

Table 3: Examples of this compound Block Copolymers

CopolymerMonomersSynthesis Method
PMPS-b-PDR1MAThis compound, Disperse Red 1 MethacrylatePhotoinitiated Polymerization
Polystyrene-b-PMPS-b-PolystyreneStyrene, this compoundTEMPO-mediated Polymerization
PHEMA-b-PMPS-b-PHEMA2-Hydroxyethyl methacrylate, this compoundAtom Transfer Radical Polymerization (ATRP)
POEGMA-b-PMPS-b-POEGMAOligo(ethylene glycol) methyl ether methacrylate, this compoundAtom Transfer Radical Polymerization (ATRP)
PMPS-b-P(R-NPEMAM)This compound, (R)-N-(1-phenylethyl)methacrylamidePhotoinitiated Polymerization

Graft copolymers with a poly(this compound) backbone can be synthesized. One method involves the alkali metal-mediated reductive coupling of dichlorothis compound to form the PMPS backbone. researchgate.net The phenyl groups are then bromomethylated, and these bromomethyl groups act as initiation sites for the "grafting from" polymerization of another monomer, such as styrene, via Atom Transfer Radical Polymerization (ATRP). researchgate.netkent.ac.uk

The "grafting through" method is another approach where a macromonomer is copolymerized with another monomer. cmu.edu This allows for the incorporation of pre-synthesized polymer chains as branches onto a growing backbone.

Functional copolymers of this compound exhibit interesting optoelectronic properties. For example, block copolymers of poly(this compound) (PMPS) and disperse red 1 methacrylate (DR1MA) are photoactive and show optical absorbance at multiple wavelengths due to the different components of the polymer. researchgate.nettandfonline.comresearchgate.net These copolymers exhibit photoluminescence, with emission spectra that are suggested to arise from exciton (B1674681) coupling between the chromophores of the different blocks. researchgate.nettandfonline.comresearchgate.net

Similarly, functional photoactive polysilane copolymers of PMPS with disperse yellow 7 methacrylate (DY7MA) have been synthesized. techscience.comprintspublications.com These copolymers also display multimodal optical and photoluminescence properties, with absorbance peaks corresponding to the Si-Si backbone and the aromatic and azobenzene (B91143) units. printspublications.com The thermal stability and multiple glass transition temperatures of these copolymers make them promising materials for optoelectronic applications. researchgate.netprintspublications.com

A strategic synthesis of poly(cyclosilane), a polymer inspired by crystalline silicon, has been reported using a functionalized cyclohexasilane monomer for transition-metal-promoted dehydrocoupling polymerization. nih.gov This polymer exhibits red-shifted optical absorbance compared to the monomer. osti.govnih.gov

Table 4: Optoelectronic Properties of Functional this compound Copolymers

CopolymerAbsorbance Peaks (nm)Emission Peaks (nm)Potential Application
PMPS-b-PDR1MA276, 325, 472 researchgate.nettandfonline.com307, 415, 510-580 researchgate.nettandfonline.comOptoelectronics
PMPS-co-PDY7MA276, 336, 367 printspublications.com405, 428, 454 printspublications.comOptoelectronics
Poly(cyclosilane)Red-shifted vs. monomer osti.govnih.gov--

Reactivity and Reaction Mechanisms of Methylphenylsilane

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon, carbon-oxygen, or carbon-nitrogen double or triple bond. libretexts.org Methylphenylsilane is a common secondary silane (B1218182) employed in these transformations, which are typically facilitated by a catalyst. The general mechanism for metal-catalyzed hydrosilylation, often described by the Chalk-Harrod mechanism or its modifications, involves the oxidative addition of the Si-H bond to the metal center, followed by coordination and insertion of the unsaturated substrate, and concluding with reductive elimination to yield the organosilicon product. libretexts.org

A variety of catalytic systems have been developed to effect hydrosilylation using this compound, ranging from transition metal complexes to organocatalysts and enzymes.

Transition metals are the most common catalysts for hydrosilylation. nih.gov The choice of metal and its ligand sphere significantly impacts the reaction's efficiency, selectivity, and functional group tolerance.

Nickel: Nickel catalysts have been employed for the hydrosilylation of various unsaturated substrates. For instance, in the dihydrosilylation of alkynes, this compound has been shown to be effective for the second hydrosilylation step. acs.org Nickel complexes with N-heterocyclic carbene (NHC) ligands have also been developed for the hydrosilylation of alkenes. semanticscholar.org In some cases, activated nickel powder has been used, which can also promote the redistribution and dehydrogenative coupling of this compound. koreascience.kr

Ruthenium: Ruthenium complexes, particularly those with chiral phosphine (B1218219) ligands like BINAP, are excellent catalysts for the asymmetric hydrosilylation of ketones and nitrones. For example, Ru₂Cl₄[(S)-(-)-binap]₂(NEt₃) has been used to catalyze the hydrosilylation of nitrones with high enantioselectivity. The choice of silane is crucial, with diphenylsilane (B1312307) often providing higher enantioselectivity than this compound in these ruthenium-catalyzed reductions.

Platinum: Platinum catalysts, such as Karstedt's catalyst, are widely used in industrial hydrosilylation processes. nih.gov However, they can sometimes lead to mixtures of products when substrates with multiple reactive sites are used. nih.gov Novel caged platinum catalysts have been designed to improve selectivity. For example, when allyl methacrylate (B99206) was reacted with dithis compound (B1631080) using a standard platinum catalyst, a complex mixture was formed. In contrast, a caged platinum catalyst selectively yielded the allyl addition product. nih.gov Platinum catalysts are also used in multicomponent reactions, such as the alcoholysis/hydrosilylation of alkynes with this compound. sci-hub.se

Rhodium: Rhodium complexes are particularly prominent in the asymmetric hydrosilylation of ketones. vulcanchem.com While this compound can be used, it sometimes results in lower yields compared to other silanes like phenylsilane (B129415) or diphenylsilane, although it can still achieve high enantiomeric excess. vulcanchem.comoup.com For instance, in the rhodium-catalyzed asymmetric reduction of acetophenone (B1666503), this compound gave a 78% yield and 98% enantiomeric excess. vulcanchem.com The ligand system is critical; chiral ligands such as P,N-ligands and trans-chelating bisphosphine ligands (TRAP) have been successfully used with rhodium catalysts in these asymmetric reactions. vulcanchem.comoup.com

Cobalt: Cobalt complexes have emerged as effective catalysts for the regioselective hydrosilylation of allenes. In the presence of a cobalt catalyst with a xantphos (B1684198) ligand, this compound reacts with cyclohexylallene (B1596578) to produce the corresponding (Z)-allylsilane in high yield and with excellent stereoselectivity. d-nb.inforesearchgate.net Iron catalysts bearing 2-imino-9-aryl-1,10-phenanthroline ligands have also been shown to effectively catalyze the hydrosilylation of terminal alkenes and conjugated dienes with high anti-Markovnikov selectivity. rsc.org

A comparative look at the performance of this compound in a rhodium-catalyzed ketone reduction is presented below.

SilaneCatalyst SystemSubstrateYield (%)Enantiomeric Excess (%)
This compound Rhodium/P,N-ligandAcetophenone7898
PhenylsilaneRhodium/P,N-ligandAcetophenone9598
DiphenylsilaneRhodium/P,N-ligandAcetophenone9499
Data sourced from catalytic studies. vulcanchem.com

While less common than transition metal catalysis, organocatalytic systems for hydrosilylation exist. Strong Lewis acids, such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, have been shown to catalyze the hydrosilylation and rearrangement cascade reaction of benzoazoles with various silanes, including this compound, to produce sila-benzoazoles. researchgate.net Additionally, certain polar aprotic solvents, like propylene (B89431) carbonate, have been reported to act as organocatalysts for the hydrosilylation of isoprene (B109036) in the absence of transition metals. researchgate.net

The use of enzymes in organosilicon chemistry is a growing field. While direct enzymatic catalysis of hydrosilylation with this compound is not widely documented, related enzymatic transformations have been reported. For example, Candida antarctica Lipase B (CALB) has been used for the remote desymmetrization of silicon-centered diols, demonstrating that enzymes can interact selectively with organosilane compounds. nih.gov This suggests potential for future development of enzymatic hydrosilylation methods.

This compound is a viable hydride donor for asymmetric hydrosilylation, a powerful method for synthesizing chiral molecules. oup.com This process is most prominent in the reduction of prochiral ketones to chiral secondary alcohols. The success of these reactions heavily relies on the use of a chiral catalyst, typically a rhodium or ruthenium complex with a chiral ligand. oup.com

In rhodium-catalyzed systems using TRAP ligands, the substituents on the silane play a significant role in the enantiofacial selection of the ketone. The use of this compound in the hydrosilylation of acetophenone with a Rh-TRAP catalyst resulted in the corresponding (S)-alcohol with 56% enantiomeric excess (ee). oup.com In contrast, other studies with different rhodium-ligand systems have reported much higher enantioselectivities, up to 98% ee, for the same reaction. vulcanchem.com Ruthenium-phosphine complexes have also been used to catalyze the asymmetric hydrosilylation of nitrones, where diphenylsilane generally provides higher enantioselectivity than this compound.

Catalyst SystemSubstrateSilaneEnantiomeric Excess (%)
Rhodium-BuTRAPAcetophenoneThis compound 56 (S)
Rhodium-EtTRAPAcetophenoneDiphenylsilane95 (S)
Rhodium-PrTRAPAcetophenoneDiphenylsilane96 (S)
Data from a study on asymmetric hydrosilylation of ketones. oup.com

Controlling the regioselectivity (where the silyl (B83357) group and hydrogen add to the unsaturated substrate) and chemoselectivity (which functional group reacts in a multifunctional molecule) is a key challenge in hydrosilylation. d-nb.info

Regioselectivity: In the hydrosilylation of allenes, the regioselectivity determines whether an allylsilane or a vinylsilane is formed. Cobalt-catalyzed hydrosilylation of cyclohexylallene with this compound demonstrates excellent regioselectivity, affording the linear (Z)-allylsilane as the major product. d-nb.inforesearchgate.net Iron complexes with phenanthroline-imine ligands have been used to achieve highly 1,2-anti-Markovnikov hydrosilylation of aryl-substituted 1,3-dienes. rsc.orgrsc.org

Chemoselectivity: In molecules with multiple unsaturated functional groups, selective hydrosilylation of one group over another is desirable. The nature of the catalyst can profoundly influence this selectivity. For example, a biomimetic caged platinum catalyst showed remarkable chemoselectivity in the hydrosilylation of allyl methacrylate, exclusively catalyzing the addition to the allyl group over the methacrylate's vinyl and carbonyl groups, a feat not achieved with the standard Karstedt's catalyst. nih.gov

The table below summarizes the regioselectivity in the cobalt-catalyzed hydrosilylation of cyclohexylallene.

SilaneCatalyst SystemProduct TypeZ/E Ratio
Phenylsilane (PhSiH₃)Co(acac)₂/xantphos(Z)-allylsilane>98:2
Diphenylsilane (Ph₂SiH₂)Co(acac)₂/xantphos(Z)-allylsilane>98:2
**this compound (Me(Ph)SiH₂) **Co(acac)₂/xantphos(Z)-allylsilane>98:2
Data from a study on cobalt-catalyzed regioselective hydrosilylation of allenes. d-nb.info
Organocatalysis

Mechanistic Investigations of Hydrosilylation

The hydrosilylation of unsaturated bonds using this compound is a significant transformation in organic synthesis, and its mechanisms have been explored with various catalytic systems. The underlying pathway is highly dependent on the catalyst employed.

With cationic aluminum hydride catalysts, the hydrosilylation of imines has been investigated. chemistryviews.org Controlled experiments suggest a mechanism initiated by the formation of a Lewis adduct between the cationic aluminum center and the nitrogen atom of the imine. chemistryviews.org This adduct subsequently reacts with the silane, such as this compound, to yield the final aminated product. chemistryviews.org This approach highlights the potential of main-group elements to catalyze hydrosilylation, a domain traditionally dominated by transition metals. chemistryviews.org

Zinc-catalyzed hydrosilylation of N-heterocycles like pyridines has also been studied. acs.org Mechanistic investigations involving kinetic analysis, labeling experiments, and density functional theory (DFT) calculations point towards a reaction pathway that involves a hydride transfer from an "out-of-sphere" activated silane. acs.org

Transition metals like nickel and platinum are also effective catalysts. Nickel-catalyzed hydrosilylation of alkynes can be used to produce dihydrosilylation products, with this compound being effective for the second hydrosilylation step. acs.org Platinum complexes with specific monophosphine ligands can control the multicomponent silylation of alkynes and alcohols with dihydrosilanes like this compound. sci-hub.se The proposed mechanism for platinum-catalyzed bis-hydrosilylation of terminal alkynes suggests that the alkyne first coordinates to the unsaturated Pt(0)-ligand species. sci-hub.se This is followed by oxidative addition, activating the alkyne for the subsequent double hydrosilylation. sci-hub.se

Metal-borane complexes have also been shown to mediate Si-H bond activation and catalysis. rsc.org Diphosphineborane nickel complexes react with organosilanes to form nickel hydride species. rsc.org Mechanistic studies of the hydrosilylation of aldehydes using this system are consistent with a borohydrido-Ni-siloxyalkyl species as a key intermediate. rsc.org The activation of silanes by Lewis acidic transition metals can proceed without a change in the metal's oxidation state. nih.gov The Si-H bond is polarized upon coordination to the metal center, which facilitates a heterolytic cleavage and the generation of a transient silylium (B1239981) cation and a metal hydride complex. nih.gov

Table 1: Catalysts and Proposed Mechanisms in Hydrosilylation with this compound

Catalyst System Substrate Proposed Mechanistic Feature Citation(s)
Cationic Aluminum Hydrides Imines Formation of a Lewis adduct between the Al center and the imine nitrogen. chemistryviews.org
NacNacZnH Pyridines Hydride transfer from an out-of-sphere activated silane. acs.org
Nickel Complexes Alkynes Stepwise dihydrosilylation. acs.org
Platinum/TBSO-MOP Alkynes Alkyne coordination to Pt(0) followed by oxidative addition. sci-hub.se
Diphosphineborane Nickel Aldehydes Formation of an intermediate borohydrido-Ni-siloxyalkyl species. rsc.org

Dehydrogenative Coupling Reactions

Dehydrogenative coupling of this compound involves the formation of Si-Si bonds with the concomitant release of hydrogen gas. This process is typically catalyzed by transition metal complexes or activated metals.

Zirconocene and titanocene-based catalysts are effective for the oligomerization of primary and secondary silanes. cdnsciencepub.com When catalyzed by dimethylzirconocene (DMZ), this compound undergoes dehydrogenative coupling at a rate slightly faster than diphenylsilane, producing both the dimer and the trimer. cdnsciencepub.com

Activated metal powders, prepared by the reduction of metal halides with lithium, can also catalyze both the redistribution and dehydrogenative coupling of this compound. koreascience.kr For instance, activated iron was found to produce a mixture of the redistributed product, methyldiphenylsilane, along with the dehydrogenative coupling dimer, trimer, and tetramer of this compound. koreascience.kr The mechanism for dehydrogenative coupling catalyzed by late transition metals is often proposed to involve cycles of oxidative addition and reductive elimination. researchgate.net

The dehydrogenative coupling of organosilanes with alcohols, a process that forms silyl ethers, has been achieved using a single-atom gold(I) catalyst on nitrile-functionalized graphene. cnr.it This catalyst demonstrates high activity for Si-H bond activation. cnr.it DFT studies of the mechanism show that the linear Au(I) centers are favorable binding sites for the silane, facilitating the coupling reaction. cnr.it

Table 2: Catalytic Systems for Dehydrogenative Coupling of this compound

Catalyst Reactant(s) Products Citation(s)
Dimethylzirconocene (DMZ) This compound Dimer, Trimer cdnsciencepub.com
Activated Iron (Fe*) This compound Methyldiphenylsilane, Dimer, Trimer, Tetramer koreascience.kr
Graphene-supported Au(I) This compound, Alcohols Silyl ethers cnr.it
Wilkinson's Catalyst Tertiary Silanes Disilanes researchgate.net

Trimerization Reactions

Under specific conditions, this compound can undergo trimerization, forming cyclic or linear trimers. This reaction is a specific case of dehydrogenative coupling or polymerization.

The oligomerization of this compound catalyzed by dimethylzirconocene (DMZ) has been shown to produce not only the dimer but also the trimer, particularly at extended reaction times. cdnsciencepub.com However, the formation of a tetramer was not detected under these conditions. cdnsciencepub.com this compound has also been noted for its use as a catalyst in the trimerization of amines under high pressure and temperature. biosynth.com Additionally, the trimerization of isocyanate groups to form triisocyanurate rings is a known crosslinking reaction in polymer chemistry, a field where silicon-containing compounds are often utilized. nasa.gov

Reactions involving Si-H bond activation

The activation of the silicon-hydrogen (Si-H) bond is a fundamental step in montrent of the reactivity of this compound, including hydrosilylation and dehydrogenative coupling. This activation can be achieved by various catalysts, including transition metals and strong Lewis acids.

The process often begins with the coordination of the silane to a metal center, forming a σ-SiH complex. nih.govuni-oldenburg.de This coordination polarizes the Si-H bond, making the silicon atom more electrophilic and the hydrogen more hydridic. nih.gov For late transition-metal catalysts, a common mechanistic pathway involves the oxidative addition of the Si-H bond to the metal center, followed by reductive elimination to form the product. researchgate.net

Palladium nanoparticles (Pd-NPs) can activate the Si-H bond in the dehydrogenative coupling of hydrosilanes with alcohols. uni-oldenburg.de The reaction starts with the activation of the Si-H bond by the palladium surface. uni-oldenburg.de Similarly, heterobimetallic Pt/Zn complexes have been shown to activate Si-H bonds, leading to the formation of hydride-bridged species. nii.ac.jp The presence of the second metal (Zn) alters the reactivity of the platinum center, promoting Si-H bond activation. nii.ac.jp

Strong Lewis acids like tris(pentafluorophenyl)borane, B(C6F5)3, are also known to activate Si-H bonds. nih.govuvic.ca The mechanism involves the formation of a σ-silane borane (B79455) complex, which effectively results in the heterolytic cleavage of the Si-H bond upon reaction with a nucleophile. nih.gov This electrophilic activation pathway is analogous to mechanisms proposed for some transition metal catalysts that avoid changes in the metal's oxidation state. nih.gov

Fragmentation Pathways and Mechanisms

The fragmentation of this compound upon ionization, typically in a mass spectrometer, provides insight into its structure and bonding. Studies using 70-eV electron ionization mass spectrometry and metastable ion decomposition reveal characteristic fragmentation patterns. researchgate.net

A notable fragmentation pathway for the this compound molecular cation is the loss of a neutral benzene (B151609) molecule. researchgate.net Theoretical calculations using density functional theory (DFT) suggest that this benzene loss occurs via ion-molecule complexes. researchgate.net These complexes are formed through a 1,2-shift of a hydrogen atom from the silicon to the ipso-carbon of the phenyl ring. researchgate.net

The fragmentation of the molecular ion can also proceed through rearrangements to various isomers prior to dissociation. researchgate.net This can include the formation of isomers containing a five-membered carbon ring. researchgate.net Other proposed fragmentation pathways lead to the formation of ions such as [M-CH3]+, [M-SiH]+, and [M-SiH2]+•. researchgate.net The general principles of mass spectrometry fragmentation involve the cleavage of bonds to form stable cations and neutral radicals. msu.edu The presence of the silicon heteroatom and the aromatic ring influences the preferred fragmentation routes, often initiated by the loss of a non-bonding electron, leading to subsequent bond cleavages like alpha-fragmentation. libretexts.org

Table 3: Key Fragment Ions from this compound in Mass Spectrometry

Fragment Ion Proposed Neutral Loss Potential Mechanism Citation(s)
[M-C6H6]+• Benzene (C6H6) 1,2-H shift from Si to ipso-carbon, forming an ion-molecule complex. researchgate.net
[M-CH3]+ Methyl radical (•CH3) Cleavage of the Si-CH3 bond. researchgate.net
[M-SiH]+ SiH radical (•SiH) Rearrangement followed by fragmentation. researchgate.net
[M-SiH2]+• Silylene (SiH2) Rearrangement followed by fragmentation. researchgate.net

Hydrolysis and Silanol (B1196071) Formation

This compound can undergo hydrolysis, a reaction with water, to form the corresponding silanol, methylphenylsilanol (CH3(C6H5)SiH(OH)). lookchem.com This reaction involves the cleavage of a Si-H bond and the formation of a Si-OH bond.

The hydrolysis of organosilanes is a fundamental process in silicon chemistry. It is often the initial step in the formation of silicones via the condensation of silanol intermediates. The general procedure for forming silanols can involve the hydrolysis of silyl chlorides or other reactive silane precursors in an aqueous solution, often with a base to neutralize the acidic byproduct. vulcanchem.com For instance, phenylsilanetriol (B1655011) can be prepared and used as a crosslinking agent in polymer formulations. The hydrolysis of this compound is a direct route to methylphenylsilanol, which is a valuable intermediate in its own right. lookchem.com

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of methylphenylsilane, offering precise information about the hydrogen, carbon, and silicon atoms within the molecule.

The proton NMR spectrum of this compound provides distinct signals for the protons of the methyl group and the phenyl group. The methyl protons typically appear as a singlet due to the absence of adjacent protons, while the phenyl protons exhibit a more complex multiplet pattern in the aromatic region of the spectrum. The integration of these signals corresponds to the number of protons in each environment. In deuterated chloroform (B151607) (CDCl₃), the chemical shifts (δ) are generally observed in specific ranges relative to a tetramethylsilane (B1202638) (TMS) standard. wiley-vch.de

Proton Environment Typical Chemical Shift (δ, ppm) Multiplicity
Methyl Protons (CH₃)~0.3 - 0.6Singlet
Phenyl Protons (C₆H₅)~7.2 - 7.6Multiplet
Si-H Protons~4.3 - 4.5Multiplet

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbon of the methyl group appears at a characteristic upfield position, while the carbons of the phenyl ring are found in the downfield aromatic region. The chemical shifts are reported relative to TMS. wiley-vch.deresearchgate.net

Carbon Environment Typical Chemical Shift (δ, ppm)
Methyl Carbon (CH₃)~ -2.0 to -5.0
Phenyl Carbon (ipso)~135 - 140
Phenyl Carbons (ortho, meta, para)~128 - 135

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Silicon-29 NMR spectroscopy is a powerful tool for directly probing the silicon environment in organosilicon compounds. For this compound, the ²⁹Si NMR spectrum shows a single resonance, the chemical shift of which is indicative of the electronic environment around the silicon atom. The chemical shift for this compound is typically observed in the range of -15 to -35 ppm relative to TMS. unige.chhuji.ac.ilepfl.ch This upfield shift is characteristic of silanes with alkyl and aryl substituents. Theoretical calculations of ²⁹Si NMR chemical shifts for a range of silane (B1218182) derivatives, including methylsilanes, have shown good agreement with experimental values. unige.ch

Silicon Environment Typical Chemical Shift (δ, ppm)
Si in this compound-15 to -35

Note: The exact chemical shift can be influenced by the solvent and concentration.

13C NMR

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound. The IR spectrum displays a series of absorption bands, each corresponding to a specific type of bond vibration (stretching, bending, etc.). Key characteristic absorption bands for this compound include:

Si-H Stretching: A sharp, strong band typically appears in the region of 2100-2200 cm⁻¹. This is a highly diagnostic peak for hydrosilanes.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Si-C Stretching: The stretching vibration of the silicon-carbon bond is typically found in the 1250 cm⁻¹ region. researchgate.net

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds result in strong absorptions in the 700-900 cm⁻¹ range, which can be indicative of the substitution pattern on the phenyl ring.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Si-H Stretch2100 - 2200Strong, Sharp
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Medium
Aromatic C=C Stretch1400 - 1600Medium to Weak
Si-C Stretch~1250Medium
Aromatic C-H Bend700 - 900Strong

Note: The IR spectrum of trimethyl(phenyl)silane, a closely related compound, shows characteristic absorptions for the Si-(CH₃)₃ group at 840 cm⁻¹ and 754-756 cm⁻¹, and a deformation vibration at 1250 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

While data for the monomeric form of this compound is not extensively reported, the UV-Vis absorption properties of its polymeric form, poly(this compound), have been well-documented. The UV absorption spectrum of poly(this compound) is characterized by a strong absorption band in the ultraviolet region, which is attributed to σ-σ* electronic transitions within the silicon-silicon backbone of the polymer. researchgate.net This absorption typically occurs around 330-340 nm. researchgate.net Additionally, π-π* transitions within the phenyl side groups contribute to absorption at shorter wavelengths, generally around 270 nm. researchgate.net The position and intensity of these absorption bands can be influenced by the polymer's conformation and the surrounding environment.

Photoluminescence (PL) Spectroscopy

Similar to UV-Vis spectroscopy, the photoluminescence (PL) properties of this compound are primarily discussed in the context of its polymer, poly(this compound). The monomer itself is not typically reported to exhibit significant photoluminescence. In contrast, poly(this compound) displays interesting PL properties. Upon excitation, it often shows a sharp emission peak in the UV region, around 350-360 nm, which is attributed to the radiative decay of excitons from the σ* state of the silicon backbone. researchgate.netresearchgate.net Additionally, a broad emission band in the visible region (around 400-500 nm) is frequently observed. researchgate.net This visible luminescence is often associated with polymer branching, charge transfer states, and other structural defects within the polymer chain. researchgate.net The intensity of this visible emission can be enhanced by the introduction of branching points in the polymer. researchgate.net

Mass Spectrometry (MS) and Ionization Studies

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of this compound through the analysis of its fragmentation patterns upon ionization. Electron impact (EI) is a common ionization method used for this purpose.

Studies employing 70-eV electron ionization mass spectrometry reveal characteristic dissociation pathways for the this compound molecular cation (M⁺˙). imaging.org A notable fragmentation process is the loss of a benzene (B151609) molecule, a reaction that is significant compared to the fragmentation of the simpler phenylsilane (B129415) cation. imaging.org The mechanism for this benzene loss is proposed to occur via ion-molecule complexes formed after a 1,2-shift of a hydrogen atom from the silicon to the ipso-carbon of the phenyl ring. imaging.org

The fragmentation of this compound has been investigated both experimentally and through theoretical calculations, such as density functional theory (DFT), to elucidate the complex rearrangement and dissociation mechanisms. imaging.org The ionization energy—the minimum energy required to remove an electron from the molecule—has been reported from gas-phase studies as 8.75 ± 0.15 eV, which indicates moderate stability under electron impact conditions.

The analysis of fragmentation products provides insight into the relative stabilities of the resulting ions and the bond dissociation energies within the parent molecule. researchmap.jp Comparing the mass spectra of this compound, dithis compound (B1631080), and trithis compound shows that while they are structurally similar, their fragmentation behaviors can differ significantly. researchmap.jp For instance, the ease of benzene loss is observed to be greater in dithis compound compared to this compound, a difference that can be understood by examining the stability of the resulting product ions. imaging.org

A summary of major fragment ions observed in the electron impact mass spectrum of this compound is presented below.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonAssociated LossNotes
122[C₇H₁₀Si]⁺˙-Molecular Ion (M⁺˙)
121[C₇H₉Si]⁺Loss of a hydrogen radical
107[C₆H₇Si]⁺CH₃˙Loss of a methyl radical
44[CH₄Si]⁺˙C₆H₆Loss of a neutral benzene molecule

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique used to investigate the stereochemistry of chiral molecules. For organosilicon chemistry, it is particularly valuable for determining the absolute configuration of Si-stereogenic centers in derivatives of compounds like this compound. When a chiral molecule differentially absorbs left and right circularly polarized light, it produces a CD spectrum, which provides information about its three-dimensional structure.

The synthesis of enantiopure organosilanes is of growing importance for applications in materials science and catalysis. CD spectroscopy, in conjunction with computational methods, serves as a powerful tool to confirm the enantiomeric purity and assign the absolute configuration of newly synthesized chiral organosilanes. nih.gov For example, in the organocatalytic enantioselective synthesis of tertiary silyl (B83357) ethers, the absolute configuration of the resulting chiral products was unequivocally confirmed as (R) through both computational and experimental CD spectroscopy. nih.gov

Furthermore, CD spectroscopy is instrumental in studying the formation and behavior of larger chiral structures. Chiral periodic mesoporous organosilica nanoparticles, synthesized from chiral-bridged organosilane precursors, have been characterized using CD analysis to confirm the incorporation and integrity of the chiral building blocks within the final material. nih.gov The technique can also detect "aggregation-induced circular dichroism" (AICD), where molecules that are weakly chiral or non-chiral in solution exhibit strong CD signals upon aggregation. ortec-online.com This phenomenon occurs when chirality is transferred from peripheral substituents to the central chromophore upon the formation of ordered, helical assemblies, which can be observed in certain chiral derivatives. ortec-online.com

X-ray Diffraction (XRD) and Crystallography for Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles of crystalline solids. This technique has been applied to various derivatives of phenylsilanes to provide fundamental insights into their molecular geometry and intermolecular interactions in the solid state.

Similarly, organometallic derivatives have been characterized to understand bonding interactions. The crystal structure of a diiron complex bridged by a diphenylsilane (B1312307) ligand, (OC)₄Fe-Fe(CO)₃(SiHPh₂), was determined, showing an agostic Fe-H-Si interaction where a hydrogen atom is shared between the silicon and iron centers. aps.org

The data obtained from XRD are crucial for understanding structure-property relationships. Key parameters such as unit cell dimensions, space group, and specific bond lengths provide the basis for computational modeling and help rationalize the chemical reactivity and physical properties of these compounds.

Below is a table summarizing crystallographic data for representative phenylsilane derivatives.

CompoundFormulaCrystal SystemSpace GroupKey Bond Lengths (Å)Reference
Tris[2-(dimethylamino)phenyl]silane (1a)C₂₄H₃₁N₃SiMonoclinicP2₁/nSi-H: 1.41(3), Si-C: 1.880(3)-1.886(3) dntb.gov.ua
(OC)₄Fe-Fe(CO)₃(SiHPh₂) (4)C₃₁H₂₂Fe₂O₇Si₂TriclinicP-1Fe-Fe: 2.759(1), Fe-Si: 2.301(2), 2.385(2) aps.org
Tetrakis[3,5-bis(trifluoromethyl)phenyl]silaneC₃₂H₁₂F₂₄SiMonoclinicP2/cSi-C: 1.873(3)-1.879(3) ritverc.com

Advanced Spectroscopic Techniques

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. It can provide detailed information on oxidation states, chemical bonding, and magnetic properties. wikipedia.orguni-mainz.de The technique is isotope-specific, with ⁵⁷Fe and ¹¹⁹Sn being the most common nuclei studied. wiley-vch.de

Direct Mössbauer analysis of this compound is not feasible as silicon does not possess a Mössbauer-active isotope. However, the technique is highly applicable to the study of this compound derivatives that incorporate a Mössbauer-active element, such as iron or tin. dtic.mil For example, if this compound were used as a ligand in an organo-iron complex, ⁵⁷Fe Mössbauer spectroscopy could precisely characterize the iron's oxidation state (e.g., Fe(0), Fe(II), Fe(III)) and its coordination environment by measuring parameters like the isomer shift and quadrupole splitting. uni-mainz.de

Studies on Fe-Si alloys and Fe impurities in silicon demonstrate the power of this technique in silicon-based systems. wisc.edupolymtl.ca In these materials, Mössbauer spectra can distinguish between iron atoms with different numbers of silicon neighbors, revealing details about local atomic distribution and phase composition that are not accessible by bulk methods like XRD. wisc.edupolymtl.ca Therefore, for derivatives like ferrocenyl- or stannyl-substituted phenylsilanes, Mössbauer spectroscopy would be an invaluable tool for detailed electronic and structural characterization.

X-ray Absorption Near-Edge Structure (XANES) spectroscopy, also known as NEXAFS, is a powerful element-specific technique performed at synchrotron radiation facilities. It provides detailed information about the local geometric and electronic structure of the absorbing atom. nih.govresearchgate.net By tuning the X-ray energy to an absorption edge of a specific element (e.g., the Si K-edge at ~1839 eV), one can probe the unoccupied electronic states and the local coordination environment of that element. spring8.or.jp

For this compound and its polymeric or ceramic derivatives, Si K-edge XANES is particularly informative. The position and features of the absorption edge are sensitive to the oxidation state and coordination geometry of the silicon atom. mdpi.com For instance, the technique can clearly distinguish between silicon in a tetrahedral SiC₄ environment and an oxidized SiO₄ environment, as they produce distinct spectral features at different energies. mdpi.com This makes XANES ideal for studying the oxidation of this compound or its conversion into silicon oxycarbide (SiOC) materials.

While specific XANES studies on this compound are not widely reported, research on related organosilicon polymers and ceramics illustrates its utility. mdpi.com The spectra can reveal the evolution of structural units and bonding during chemical transformations, providing insights into the atomic-level structure of amorphous or polycrystalline materials derived from organosilane precursors. encyclopedia.pub

Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive technique that provides unique information about the size, distribution, and concentration of sub-nanometric free-volume holes in materials. nih.govresearchgate.net The method involves injecting positrons into a sample, where some will form positronium (Ps), a short-lived bound state of a positron and an electron. In polymers, Ps atoms tend to localize in the low-electron-density regions of the free volume. The lifetime of the ortho-positronium (o-Ps) state is directly correlated with the size of the free-volume cavity in which it is trapped; a longer lifetime corresponds to a larger hole. dntb.gov.ua

PALS is exceptionally well-suited for characterizing the microstructure of polymers derived from this compound, such as poly(this compound). Studies have successfully used PALS to measure the microscopic free spaces in polysilane films. imaging.orgresearchmap.jp The size and fraction of free volume are critical parameters that influence many macroscopic properties of polymers, including mechanical strength, thermal behavior (like the glass transition temperature), and transport properties for gases and liquids. researchgate.net

By measuring the o-Ps lifetime (τ₃) and its intensity (I₃), PALS can provide quantitative data on the average radius of free-volume sites and their concentration, respectively. dntb.gov.ua This allows for detailed investigations into phenomena such as physical aging, plasticization, and the effects of cross-linking in polymeric networks derived from this compound.

Computational and Theoretical Studies of Methylphenylsilane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of many-body systems, making it a cornerstone for studying methylphenylsilane and its derivatives. sioc-journal.cnnih.gov DFT calculations have been employed to explore various aspects of these compounds, from their fundamental geometry to their reactivity and electronic behavior. sioc-journal.cnnih.govdaneshyari.com

Theoretical studies using DFT at the B3LYP/6-311++G(d,p) level have been crucial in understanding the fragmentation and dissociation mechanisms of the this compound molecular cation. researchgate.net These calculations help in proposing reaction mechanisms for the formation of various isomers and ion-molecule complexes that play a significant role in its dissociation. researchgate.net In a study on the effect of halogen doping on poly(this compound) (PMPSi), DFT calculations at the BH&HLYP/6-31G* level were used to determine the optimized structures and the most stable conformations. sioc-journal.cn This study found that the stagger conformation is the most stable among three isomers. sioc-journal.cn

Natural bond orbital (NBO) analyses, a feature of DFT studies, have been performed to investigate charge distribution, revealing that in halogen-doped PMPSi, charge is transferred from the polymer backbone to the halogen. sioc-journal.cn Furthermore, DFT calculations have been essential in determining the interaction energies of these complexes, which were found to range from -0.61 to -3.20 kcal/mol after correction for basis set superposition error (BSSE). sioc-journal.cn The data indicates a correlation between the polarity of the dopant and the interaction energy of the resulting complex. sioc-journal.cn DFT has also been used to investigate the H/D exchange of this compound catalyzed by an iron-β-diketiminato complex, providing a free energy profile for catalyst activation and the exchange mechanism. nih.gov

Table 1: Interaction Energies of Halogen-Doped Poly(this compound) Complexes Calculated by DFT (Note: Specific values for each halogen were part of a broader range presented in the source material, which indicated a trend rather than listing individual values. The table reflects the stated range.)

Halogen DopantInteraction Energy Range (kcal/mol)Key Finding
F₂, Cl₂, Br₂, I₂, ICl-0.61 to -3.20Higher dopant polarity leads to larger interaction energy. sioc-journal.cn

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid simulation method that combines the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger, less reactive environment. This approach is particularly useful for studying chemical reactions in large systems like enzymes or in condensed phases. creative-quantum.eu While QM/MM simulations are a powerful tool in computational chemistry, a review of the available literature did not yield specific studies where this methodology was applied directly to this compound or its polymers.

Conformational Analysis and Rotational Isomeric State Models

Understanding the conformational preferences of this compound and its polymers is crucial for predicting their physical and chemical properties. Computational methods have been instrumental in this area. DFT calculations on poly(this compound) have identified the stagger conformation as the most stable isomer. sioc-journal.cn

High-resolution rotational spectroscopy, aided by theoretical calculations, has provided detailed insights into the structure and internal dynamics of isolated this compound molecules. aip.orgaip.org Full geometry optimizations using methods like MP2 with the aug-cc-pVTZ basis set assist in the assignment of rotational spectra. aip.org These studies have determined that for this compound, the V₃ barrier to methyl internal rotation is 559(25) cm⁻¹. aip.orgnih.gov This is notably lower than in its carbon analogue, ethylbenzene, where the barrier is over 700 cm⁻¹, indicating that silicon incorporation significantly alters the internal dynamics. aip.orgnih.gov The substitution coordinates of the silicon atom have been calculated using Kraitchman's equation from the rotational constants of isotopologues, showing good agreement with theoretical structures. aip.org

While the Rotational Isomeric State (RIS) model is a powerful theoretical framework for describing the statistical conformations of polymer chains, and has been cited in the context of polysilanes, detailed RIS model parameters and analyses specifically for poly(this compound) were not prominently featured in the surveyed literature. acs.orgacs.org However, studies on the segmental dynamics of solid-state PMPSi using deuterium (B1214612) NMR have revealed the presence of different fractions (fast, intermediate, and rigid) corresponding to amorphous and crystalline segments, which is a key aspect of its conformational behavior. acs.org

Electronic Structure and Band Gap Calculations

The electronic properties of poly(this compound) (PMPSi) are of significant interest due to its potential applications in optoelectronics. aip.org Computational studies have been vital in characterizing its electronic structure and band gap. The delocalization of sigma-orbitals along the silicon backbone results in a band gap as low as 3 eV. aip.org

Theoretical investigations into the effect of halogen doping on PMPSi have shown that while the energy of the highest occupied molecular orbital (HOMO) remains relatively constant, the lowest unoccupied molecular orbital (LUMO) energy is lowered, leading to a decreased energy gap. sioc-journal.cn The order of this decrease was found to be Cl₂ > F₂ > ICl > Br₂ > I₂. sioc-journal.cn This doping also causes a red shift in the absorption spectrum. sioc-journal.cn

Studies on functionalized poly(methylphenylsilanes) have shown that substituents on the aryl moiety can tailor the electronic properties. nih.gov The introduction of different functional groups allows for the modification of the band gap energy levels. nih.gov Theoretical calculations based on configuration interaction with single excitation and time-dependent DFT suggest that for PMPS, additional stabilization in the excited state occurs through intersystem crossing to triplet states, which is consistent with experimental observations. nih.gov The B3LYP-computed distribution of an unpaired electron in the radical cation of oligo[methyl(phenyl)silane] indicates that both the main and side chains are involved, a feature distinct from oligo(dimethyl)silane where the hole is localized on the Si-main chain. rsc.org

Table 2: Summary of Findings from Electronic Structure and Band Gap Calculations for Poly(this compound)

Computational MethodSystem StudiedKey FindingReference
DFT (BH&HLYP)Halogen-doped PMPSiDoping decreases the HOMO-LUMO gap by lowering the LUMO energy. sioc-journal.cn
AM1, HF/6-31g, B3LYPPMPSi vs. other polysilanesAdditional stabilization in the excited state via intersystem crossing to triplet states is predicted for PMPSi. nih.gov
DFT (B3LYP)Oligo[methyl(phenyl)silane] radical cationThe unpaired electron (hole) is delocalized over both the main and side chains. rsc.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions. masterorganicchemistry.comkhanacademy.org For this compound, theoretical calculations have been applied to understand its dissociation, decomposition, and catalytic reactions.

The fragmentation of the this compound molecular cation has been investigated using DFT calculations (B3LYP/6-311++G(d,p)). researchgate.net These studies, combined with mass spectrometry experiments, have allowed for the proposal of detailed reaction mechanisms, showing that the molecular ion rearranges to several isomers before dissociation and that ion-molecule complexes are important intermediates. researchgate.net RRKM model calculations were also performed to understand the dissociation kinetics. researchgate.net

The thermal decomposition of poly(this compound) has been studied, revealing that the process is a type of depolymerization with random initiation. acs.org Kinetic analysis of mass spectroscopy data indicates that the activation energies for this decomposition follow a Gaussian distribution rather than being constant. acs.org

Furthermore, DFT studies have been instrumental in clarifying the mechanism of the iron-catalyzed H/D exchange of primary and secondary silanes, including this compound. nih.gov A free energy profile for the reaction was derived, suggesting that a monomeric iron-deuteride is the active species responsible for the exchange, which proceeds via catalyst activation and subsequent dissociation of a dimeric iron-hydride complex. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govx-mol.net These simulations provide detailed information on the dynamics and conformational changes of molecular systems.

In the context of this compound, while large-scale classical MD simulations are not widely reported in the surveyed literature, studies on the dynamics of the system have been conducted using other techniques complemented by computational analysis. The internal dynamics of the isolated this compound molecule have been probed in detail through rotational spectroscopy, revealing the barrier to methyl group internal rotation. aip.orgaip.orgnih.gov

For the polymeric form, the segmental dynamics of solid-state poly(this compound) have been investigated using deuterium (²H) solid-echo and two-dimensional exchange NMR. acs.org The results were fit to a model of isotropic rotational diffusion with a distribution of correlation times, revealing a complex dynamic behavior. The polymer was found to consist of three fractions with distinct mobilities: a fast fraction with correlation times (τc) around 10⁻⁵ s (attributed to amorphous segments), an intermediate mode with τc between 10⁻⁴ and 0.3 s (attributed to an interphase), and a slow or rigid fraction with τc above 10 s (attributed to crystalline segments). acs.org As the temperature increases, the proportion of the fast fraction increases while the rigid fraction decreases, providing a detailed picture of the temperature-dependent molecular motion within the material. acs.org

Applications of Methylphenylsilane in Materials Science

Precursors for Poly(methylphenylsilane) and Related Polysilanes

This compound is a fundamental building block for the synthesis of poly(this compound) (PMPS) and other related polysilanes. These polymers, characterized by a backbone of silicon atoms, exhibit remarkable electronic and photophysical properties due to σ-electron delocalization along the Si-Si chain. acs.orgresearchgate.net The synthesis of PMPS can be achieved through various methods, including the reductive coupling of dichlorothis compound (B109416). researchgate.net

Optoelectronic Materials

Poly(this compound) and its copolymers are extensively studied for their potential in optoelectronic devices. printspublications.comacs.org Their strong UV absorption and emission properties make them suitable for applications such as photoconductors and light-emitting diodes (LEDs). acs.orgaip.org For instance, PMPS is known to be a good hole-transporting material. acs.orgscience.gov

The properties of these polysilanes can be tailored for specific optoelectronic applications by modifying the aryl moiety. acs.orgalfa-industry.com Introducing different substituents to the phenyl ring can alter the polymer's band gap energy levels and redox stability. acs.org Functional photoactive copolymers of PMPS have been synthesized with various monomers, such as disperse yellow 7 methacrylate (B99206) (DY7MA) and disperse red 1 methacrylate (DR1MA), to create materials with unique optical and photoluminescence properties. techscience.comtechscience.comtandfonline.com These copolymers exhibit multiple absorption and emission bands, making them promising for novel optoelectronic applications. printspublications.comtandfonline.com For example, a copolymer of PMPS and DY7MA showed optical absorbance at 336 nm (due to the Si-Si backbone), 276 nm (from the aromatic rings), and 367 nm (from the azobenzene (B91143) chromophores of DY7MA). printspublications.com

Table 1: Optical Properties of a Functional PMPS Copolymer

PropertyWavelength (nm)Origin
Optical Absorbance336σ-σ* transition of Si-Si main chain
Optical Absorbance276π-π* transition of aromatic rings
Electronic Absorption367π-π* and n-π* transition of azobenzene chromophores
Photoemission405, 428, 454Excitation at 332 and 370 nm

Data sourced from research on functional photoactive polysilane copolymers of poly(this compound) and disperse yellow 7 methacrylate. printspublications.com

Photoresist Materials

Polysilanes, including PMPS, are investigated as photoresist materials for lithography. acs.orgacs.org Upon exposure to UV radiation, the Si-Si bonds in the polymer backbone can undergo scission, leading to photodegradation. acs.orgacs.org This property allows for the creation of patterns on a substrate, a fundamental process in the manufacturing of microelectronics.

Chemically modified PMPS has been explored for use in extreme ultraviolet (EUV) lithography. researchgate.net By incorporating polar groups, the solubility of the polysilane in polar solvents and developer solutions can be enhanced. researchgate.net Furthermore, copolymerization of modified polysilanes with acid-sensitive monomers can produce chemically amplified copolymers, which show promising behavior as photoresists. researchgate.net Halomethylated poly(this compound)s have also been evaluated as electron-beam resists, operating in a negative-working mode where the exposed regions become less soluble. kent.ac.uk

Functional Polymers for Specific Applications

The versatility of this compound as a precursor extends to the synthesis of a wide range of functional polymers with specific properties. By incorporating other functional monomers, block copolymers with tailored characteristics can be produced. For example, the synthesis of photoactive block copolymers of PMPS with disperse yellow 7 methacrylate results in materials that are thermally stable up to 300°C and may have novel optoelectronic applications. printspublications.comtechscience.com

Similarly, functional photoactive organic-inorganic block copolymers of PMPS with disperse red 1 methacrylate have been synthesized. tandfonline.com These copolymers are thermally stable up to 260°C and exhibit interesting photoluminescence properties, suggesting their potential use in optoelectronics. tandfonline.com The creation of amphiphilic block copolymers, such as poly(ethylene oxide)–poly(this compound), has also been reported, which can form vesicles in water, opening up possibilities for new applications in aqueous systems. kent.ac.uk

Role as a Reducing Agent

This compound is recognized for its utility as a reducing agent in chemical synthesis. It can be used in metal-free reduction reactions, for instance, in the reduction of cyclic N-sulfonyl ketimines catalyzed by B(C6F5)3 under mild conditions. researchgate.net This method has proven to be effective, providing good to excellent yields of the corresponding cyclic N-sulfonamides with good functional-group tolerance. researchgate.net

Catalytic Applications beyond Hydrosilylation

While silanes are widely known for their role in hydrosilylation reactions, this compound and its derivatives also find catalytic applications in other areas. For instance, poly(this compound) can be used in combination with addition–fragmentation agents to photoinitiate the cationic polymerization of cyclic ethers, alkyl ethers, and vinyl monomers. researchgate.net This extends the spectral response for photopolymerization to around 330 nm. researchgate.net

Surface Modification and Silane (B1218182) Coupling Agents

This compound and its derivatives are employed in surface modification and as silane coupling agents. solubilityofthings.com These compounds can enhance the adhesion between inorganic materials and organic polymers. lookchem.com The dichlorothis compound derivative, for example, is used to modify surfaces to improve adhesion properties for coatings and adhesives. Dimethoxy(methyl)phenylsilane is another derivative that acts as an effective silane coupling agent, bridging the gap between different types of materials in coatings and adhesives. solubilityofthings.com It can also be used to functionalize surfaces to impart properties like hydrophobicity or increased chemical resistance. solubilityofthings.com The application of silane coupling agents to glass fibers can improve the interlaminar shear strength of glass fiber/polyester composites. ispc-conference.orgresearchgate.net

Interfacial Adhesion Enhancement in Composites

The interface between reinforcing fibers and the polymer matrix is a critical determinant of a composite material's mechanical properties. Weak interfacial adhesion can lead to premature failure under stress. nih.govnih.gov Silane coupling agents like this compound are widely used to treat the surface of reinforcing materials, such as glass or carbon fibers, to improve their adhesion to the polymer matrix. researchgate.net

The mechanism of adhesion enhancement involves the dual reactivity of the silane. The silane first hydrolyzes to form silanol (B1196071) (Si-OH) groups in the presence of moisture. These silanols then condense with the hydroxyl (-OH) groups present on the surface of inorganic fibers, forming stable, covalent siloxane bonds (Si-O-Si). mdpi.comalwsci.com This creates a durable chemical link between the silane and the reinforcement. Subsequently, the organic groups on the silane molecule (methyl and phenyl) become entangled or react with the polymer matrix during the curing process. nih.govmdpi.com This "bridging" effect across the interface allows for efficient stress transfer from the matrix to the stronger reinforcing fibers, thereby improving properties like flexural and tensile strength. researchgate.netmdpi.com

Research has demonstrated the effectiveness of this approach. For instance, treating recycled carbon fibers with a silane agent resulted in the formation of an island-shaped silane layer on the fiber surface. mdpi.com This layer increased surface roughness and the number of potential interaction sites, leading to enhanced mechanical interlocking and improved interfacial bonding with a polypropylene (B1209903) matrix. mdpi.com The formation of a polysiloxane network on the fiber surface is key to this enhancement. nih.gov

Table 1: Research Findings on Silane Treatment for Composite Adhesion
ReinforcementMatrixSilane Treatment EffectObserved ImprovementReference
Glass FibersUnsaturated PolyesterImproved surface wettability and interfacial adhesion between the resin and OH-covered substrate.Enhanced adhesive capabilities and improvement in fracture toughness and flexural properties. researchgate.net
Recycled Carbon Fibers (rCFs)Polypropylene (PP)Formation of a siloxane network on the rCF surface via covalent bonding with hydroxyl groups.Improved interfacial bonding force, leading to increased flexural strength. mdpi.com
Carbon Fibers (CFs)Maleic Anhydride-Grafted Polypropylene (MAPP)Polysiloxane network formation improves interfacial adhesion through molecular chain entanglement with the matrix.Higher Interfacial Shear Strength (IFSS) compared to untreated fibers. nih.gov

Surface Functionalization of Inorganic Substrates

This compound is also employed to chemically modify the surfaces of inorganic substrates like silica (B1680970), glass, and metal oxides to alter their physicochemical properties. alwsci.com This process, known as silanization, is crucial for applications where surface characteristics such as wettability, polarity, and chemical resistance need to be precisely controlled. solubilityofthings.com

Inorganic substrates rich in surface hydroxyl groups, like silica, are often hydrophilic. nih.gov This can be undesirable in certain applications, such as when using silica as a filler in a hydrophobic polymer matrix, where it can lead to particle agglomeration and poor dispersion. researchgate.net Treating the silica surface with this compound or its polymeric form, poly(this compound), replaces the polar silanol groups with non-polar methyl and phenyl groups. nih.gov This functionalization imparts a hydrophobic character to the silica surface. nih.govresearchgate.net

Research has shown that poly(this compound) used as a coupling agent can undergo intermolecular crosslinking when irradiated, forming a stable three-dimensional network on the silica surface. researchgate.net This modification improves the hydrophobic nature of the silica and reduces its surface polarity, which in turn lowers the tendency of the particles to form clusters and promotes better dispersion within a polymer matrix. researchgate.net This ability to tailor the surface properties of inorganic materials is also valuable in creating biocompatible coatings and developing advanced materials for optoelectronic devices where favorable interaction with inorganic substrates is required. ru.nlacs.org

Table 2: Effects of this compound-based Surface Functionalization
SubstrateFunctionalizing AgentMechanismResulting Surface PropertyReference
SilicaPoly(this compound)Forms a cross-linked three-dimensional network on the surface upon irradiation.Increased hydrophobicity and reduced surface polarity, leading to less particle agglomeration. researchgate.net
Silica XerogelsMethyltrimethoxysilane (MTMS)Replaces surface polar –OH groups with non-polar –CH3 groups.Changes the material from hydrophilic to hydrophobic. nih.gov
Inorganic Substrates (general)Poly(this compound)Introduction of aryl substituents on the polymer.Tailored band gap energy levels and propensity to interact favorably with semiconducting substrates. acs.org
SilicaDimethoxythis compoundActs as a silane coupling agent, bridging inorganic substrates and organic materials.Enhanced hydrophobicity and chemical resistance. solubilityofthings.com

Advanced Topics and Emerging Research Areas

Chirality in Methylphenylsilane Chemistry

Chirality, or the property of "handedness," is a significant area of research in this compound chemistry. This focus stems from the potential to create novel materials with unique optical and electronic properties.

The asymmetric synthesis of organosilicon compounds, including those derived from this compound, is a key area of investigation for producing enantiopure materials. One notable method involves the diastereoselective ring-opening of 1,3-dioxa-2-silacycloheptanes that have a C2 chiral auxiliary. This reaction, when performed with Grignard reagents and followed by reduction with lithium aluminum hydride (LiAlH4), has successfully produced (R)-ethylthis compound and (R)-methylphenylpropylsilane with high enantiomeric excess (93%ee and 98%ee, respectively) oup.com.

In the realm of catalysis, this compound serves as a hydride donor in metal-catalyzed hydrosilylation reactions. For instance, in the rhodium-catalyzed asymmetric reduction of acetophenone (B1666503), this compound has demonstrated high enantioselectivity (98% ee), although with a lower yield (78%) compared to phenylsilane (B129415) vulcanchem.com. The development of new chiral ligands compatible with this compound is an active area of research aimed at improving these yields vulcanchem.com. Recent advancements have also seen the development of organocatalytic methods for the enantioselective synthesis of silyl (B83357) ethers with silicon-centered chirality, further expanding the toolbox for creating chiral silicon compounds nih.gov.

Interactive Table: Asymmetric Reduction of Acetophenone
Silane (B1218182)Yield (%)Enantiomeric Excess (%)
This compound7898
Phenylsilane9598
Diphenylsilane (B1312307)9499

Data sourced from catalytic studies. vulcanchem.com

Chirality can also be introduced into polymers of this compound, known as polysilanes. While polythis compound itself is achiral, it can be induced to form helical structures with a preferred handedness through various methods. One such method is "solvent chirality transfer," where a chiral solvent induces the polymer to adopt a helical conformation mdpi.com. For example, optically-active poly(this compound) has been generated using (S)-2-methylbutoxy derivatives as chiral solvents mdpi.com.

Supramolecular chirality in polysilanes involves the self-assembly of polymer chains into larger, ordered, and chiral structures. These assemblies can be influenced by external factors like solvent composition. For instance, an amphiphilic block copolymer with poly(this compound) segments can form intertwined racemic superhelices in a water/THF mixture acs.org. The study of these chiral supramolecular structures is crucial for developing new materials with applications in optics and electronics acs.orgnih.gov. Research has also explored the synthesis of multifunctional block copolymers that integrate a chiral unit, like (R)-N-(1-phenylethyl)methacrylamide, with poly(this compound), creating materials with both optical activity and photoluminescence preprints.orgacs.org.

Asymmetric Synthesis and Catalysis

This compound in Sustainable Chemistry and Catalysis

This compound is finding applications in sustainable or "green" chemistry, primarily as a less hazardous alternative in certain chemical reactions. One example is its use as a reducing agent in the deoxygenation of isatins to form indoles, catalyzed by B(C6F5)3 researcher.life. This method is notable for its mild reaction conditions and broad substrate scope researcher.life. The use of organofunctional silanes as coupling agents to enhance the adhesion between organic polymers and inorganic substrates also contributes to the development of more durable and long-lasting materials, which can be seen as a tenet of sustainable product design nih.gov.

Photochemistry of this compound and its Polymers

The photochemistry of this compound and its polymers, particularly poly(this compound) (PMPS), is a rich field of study due to their unique responses to ultraviolet (UV) radiation. Upon UV irradiation, the silicon-silicon (Si-Si) bonds in the polymer backbone of PMPS can undergo scission, leading to the formation of silyl radicals vulcanchem.comresearchgate.net. This photodegradation process has several important consequences and applications.

One significant effect of UV irradiation on PMPS films is the modification of their refractive index. The elimination of phenyl side groups and the shortening of the σ-conjugated Si-Si backbone cause a reduction in the refractive index researchgate.nettandfonline.com. This property can be harnessed to create phase masks for optical correlation systems tandfonline.com. The rate of this photodegradation is influenced by factors such as the wavelength of the UV light and the crystallinity of the polymer film researchgate.netaip.org. For example, the degradation rate is higher in amorphous regions compared to crystalline regions when irradiated with 345 nm UV light aip.org.

The silyl radicals generated during the photolysis of PMPS can also act as photoinitiators for the polymerization of other monomers. This has been utilized to synthesize block copolymers where PMPS is one of the blocks cambridge.orgtechscience.comjst.go.jp. Furthermore, functionalizing PMPS with chromophores, such as p-nitroazobenzene, can lead to interesting photophysical behaviors, including intramolecular electron transfer from the polysilane backbone to the pendant group upon photoexcitation oup.comoup.com.

Interactive Table: Branching State Generation Rates in PMPSi films upon UV Irradiation
Sample TypeUV Wavelength (nm)Branching State Generation Rate (s⁻¹)
Partially Crystalline (STA)3454.8 x 10¹¹
Amorphous-like (NSTA)3451.8 x 10¹³
Partially Crystalline (STA)2902.4 x 10¹³
Amorphous-like (NSTA)2903.0 x 10¹³

Data from energy-resolved electrochemical impedance spectroscopy studies. aip.org

Biological and Biomedical Research Applications (Excluding Dosage/Administration)

This compound and its derivatives are being explored for various applications in biological and biomedical research. The incorporation of this compound into polymers can enhance their thermal stability and biocompatibility, making them suitable for use in medical device coatings vulcanchem.com. Functionalized derivatives of this compound can be used in drug delivery systems; for example, siloxane matrices derived from this compound can be designed to degrade hydrolytically at physiological pH, allowing for controlled drug release vulcanchem.com.

Amphiphilic block copolymers containing hydrophobic poly(this compound) (PMPS) segments and hydrophilic poly(ethylene oxide) (PEO) blocks have been shown to self-assemble into vesicles in aqueous solutions researchgate.netru.nl. These vesicles can encapsulate molecules, and importantly, the aggregates can be disrupted by UV irradiation due to the photosensitive nature of the PMPS block researchgate.netru.nl. This light-triggered release mechanism makes these systems potentially interesting for controlled release applications researchgate.netru.nl. Furthermore, silane-based hybrid materials are being investigated for biocompatible coatings on implantable sensors and for the development of bioactive materials for tissue replacement ru.nlresearchgate.net.

Integration with Nanotechnology and Hybrid Materials

This compound and its polymers are increasingly being integrated into the field of nanotechnology and the creation of hybrid materials. Poly(this compound) (PMPS) has been used in the synthesis of hybrid nanoparticles. For instance, polystyrene particles incorporating PMPS can be used to form metal nanoparticle/polymer hybrid particles upon UV irradiation in the presence of metal salts acs.orgnih.gov. The photoreduction of the metal ions is facilitated by the oxidation of PMPS acs.org.

In another approach, polysilane-silica hybrid thin films have been prepared using a sol-gel method with copolymers of this compound cambridge.orgoup.com. These hybrid films exhibit a refractive index that can be tuned by the composition ratio and further modified by UV irradiation cambridge.orgoup.com. This process can be used to create nanoporous silica (B1680970) thin films by removing the photodegraded PMPS segments cambridge.org. Block copolymers containing PMPS have also been synthesized to improve the mechanical properties and processability of polysilanes, creating organic-inorganic hybrid nanocomposites uc.eduresearchgate.net. These hybrid materials hold promise for applications in optical devices and other advanced technologies cambridge.orguc.edu.

Advanced Characterization of Poly(this compound) Microstructures

The microscopic structure of poly(this compound) (PMPSi) plays a pivotal role in determining its macroscopic properties, including its thermal, optical, and electronic characteristics. Advanced analytical techniques are crucial for elucidating the nuanced details of its polymer chain arrangement (tacticity), degree of long-range order (crystallinity), and surface features (morphology). This section delves into the sophisticated characterization methods used to probe the microstructure of PMPSi.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tacticity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the tacticity of polymers—the stereochemical arrangement of the pendant phenyl groups along the silicon backbone. The local magnetic environment of atomic nuclei is sensitive to the configuration of neighboring monomer units, leading to distinct chemical shifts for different stereochemical sequences (triads).

In principle, the ¹H and ²⁹Si NMR spectra of poly(this compound) can resolve signals corresponding to isotactic (meso, m), syndiotactic (racemic, r), and heterotactic (atactic, mr) triads. For instance, studies on analogous silicon-containing polymers, such as poly[(methylphenylsilylene)(trimethylene)], have demonstrated clear differentiation of triad (B1167595) sequences in ¹H NMR. The methyl protons on the silicon atom exhibit distinct chemical shifts depending on the relative stereochemistry of adjacent repeat units. uwaterloo.ca A similar approach is applicable to PMPSi, where the methyl and phenyl proton signals can reveal the dominant tacticity.

Research on the synthesis of stereoregular poly(this compound) has utilized NMR to infer the microstructure. For example, polymers prepared via thermal ring-opening polymerization of silicon-bridged nih.govferrocenophanes tend to be atactic, while those synthesized through solid-state polymerization can exhibit stereoregularity. ²⁹Si NMR is particularly informative, as the silicon nucleus is part of the polymer backbone and highly sensitive to its conformational and configurational environment. Analysis of Cl-terminated poly(this compound) by ²⁹Si-NMR has been used to make specific resonance assignments related to the polymer chain structure. cnjournals.com

Table 1: Representative NMR Chemical Shifts for Tacticity Analysis in Polysilanes

This table is illustrative, based on data from analogous polysilane systems, as specific comprehensive triad assignments for PMPSi are not broadly published.

Triad SequenceNotationTypical ¹H NMR Chemical Shift Range (ppm) for Si-CH₃
IsotacticmmVaries
Heterotacticmr/rmVaries
SyndiotacticrrVaries

Note: The exact chemical shifts are highly dependent on the solvent, temperature, and specific polymer structure. uwaterloo.ca

X-ray Diffraction (XRD) for Crystallinity Assessment

X-ray diffraction (XRD), particularly Wide-Angle X-ray Scattering (WAXS), is the primary method for investigating the degree of crystallinity in polymers. measurlabs.comwikipedia.org While the introduction of unsymmetrical aryl side groups, like the phenyl group in PMPSi, is known to significantly reduce crystallinity, studies have shown that a partially ordered phase can exist. aip.org Although often described as completely amorphous, poly(this compound) can exhibit a degree of molecular packing and long-range order. aip.orgresearchgate.net

Detailed structural analysis using Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) on thin films of PMPSi has revealed the presence of a crystalline phase, estimated to be around 10%. aip.org The findings indicate that atactic PMPSi chains can pack into a monoclinic crystalline lattice that possesses nearly hexagonal symmetry. aip.org The presence and nature of this crystalline phase are critical, as they have been shown to influence the material's stability and degradation properties. aip.org

Table 2: GIWAXS Data for Partially Crystalline Poly(this compound) Film

Scattering Angle (2Θ) Miller Indices (hkl) Lattice Plane Inferred Crystal System
≈ 10° (split peak) (100) / (010) Interchain packing Monoclinic

Data sourced from research on PMPSi thin films. aip.org

The diffraction pattern of a partially crystalline PMPSi film typically shows broad amorphous halos, characteristic of disordered polymer chains, superimposed with sharper, though often weak, Bragg reflection peaks from the crystalline domains. aip.org The intensity and width of these peaks can be used to estimate the degree of crystallinity and the size of the crystallites.

Microscopy Techniques for Surface Morphology

The surface and bulk morphology of PMPSi, which includes features like phase separation in blends, aggregate formation in solution, and surface roughness of thin films, is often characterized using microscopy techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM).

TEM analysis has been instrumental in visualizing the self-assembled structures of block copolymers containing PMPSi. For example, amphiphilic block copolymers of poly(ethylene oxide) and poly(this compound) have been shown to form vesicles in aqueous solutions. kent.ac.ukru.nl TEM studies of these dispersions, often employing freeze-fracture or negative staining techniques, revealed vesicles with diameters ranging from approximately 100 to 180 nm. kent.ac.uk

AFM is an indispensable tool for characterizing the nanoscale surface topography of polymer thin films. spectraresearch.comazonano.com It can provide quantitative data on surface roughness, and its phase imaging mode can map variations in material properties, helping to identify different domains in polymer blends or composites. researchgate.netresearchgate.net For PMPSi thin films, which are relevant in electronic applications, AFM can reveal how processing conditions, such as spin-coating parameters and solvent annealing, affect the surface morphology and the formation of ordered domains. spectraresearch.comutb.cz

Table 3: Morphological Features of PMPSi-Containing Materials by Microscopy

Material System Technique Observed Feature Typical Dimensions
PMPSi-PEO Block Copolymer TEM Vesicular aggregates 100 - 180 nm diameter
PMPSi Thin Film AFM Surface topography Nanometer-scale roughness

Data sourced from studies on PMPSi copolymers and general polymer film characterization. kent.ac.ukazonano.com

These advanced characterization techniques provide a multi-faceted understanding of the microstructure of poly(this compound). NMR reveals the fundamental chain stereochemistry, XRD quantifies the degree of order, and microscopy visualizes the resulting macroscopic and surface structures. Together, they enable researchers to draw crucial structure-property relationships for this important class of organosilicon polymers.

Q & A

Q. What are the common synthetic routes for producing methylphenylsilane-based polymers, and how do reaction conditions influence molecular weight and yield?

this compound polymers, such as poly(this compound), are typically synthesized via electroreductive polymerization of dichlorothis compound. Key variables include electrode materials (e.g., Mg vs. Al), monomer concentration, and sonication. For example, Mg electrodes yield higher molecular weights (Mw ≈ 5,200) compared to Al (Mw ≈ 4,700) . Sonication improves reaction efficiency, increasing yields from 7% to 43% under optimized conditions . Methodological steps include dissolving the monomer in THF, stirring under inert atmospheres, and precipitating the polymer in isopropanol .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

Use spectroscopic techniques:

  • UV-Vis : Identifies conjugation length (e.g., λmax ≈ 340 nm for polysilanes) .
  • NMR : <sup>1</sup>H NMR confirms substituent integration (e.g., phenyl vs. methyl groups), while <sup>29</sup>Si NMR distinguishes silicon environments .
  • IR : Detects Si-Si (≈450 cm⁻¹) and Si-C (≈700 cm⁻¹) bonds .
  • GPC : Measures molecular weight distribution (e.g., PDI ≈ 1.4–1.5) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Keep in inert, airtight containers away from moisture and oxidizers due to flammability (bp: 140–143°C) .
  • PPE : Wear flame-resistant lab coats, gloves, and goggles. Use fume hoods to avoid inhalation (WGK 1 hazard classification) .
  • Spill Management : Neutralize with sand or vermiculite; avoid water to prevent silane gas release .

Advanced Research Questions

Q. How do reaction mechanisms differ between electroreductive and conventional polymerization methods for this compound?

Electroreductive methods (e.g., using Mg electrodes) involve radical anion intermediates, enabling controlled chain growth. In contrast, conventional Lewis acid-catalyzed routes (e.g., with AlCl₃) proceed via electrophilic substitution, often leading to branching. Electrode material choice significantly impacts yield and molecular weight—Mg achieves 43% yield vs. Al at 15% under similar conditions .

Q. How can researchers resolve contradictions in reported synthesis yields for this compound copolymers?

Discrepancies often arise from:

  • Monomer Purity : Trace moisture reduces yields; use rigorous drying protocols .
  • Solvent Effects : THF vs. DMF alters reaction kinetics. THF favors linear polymer growth .
  • Post-Processing : Incomplete precipitation in isopropanol may underestimate yields. Centrifugation improves recovery .

Q. What role does this compound play in optoelectronic materials, and how can its properties be tailored for OLED applications?

this compound-based polymers exhibit charge-transfer emission and electroluminescence. Modifying substituents (e.g., adding styrene copolymers) enhances hole-transport properties. For example, poly(this compound)-polystyrene block copolymers show tunable λmax (300–400 nm) and improved thermal stability (>250°C), making them viable for OLED layers .

Q. How do structural variations in this compound copolymers impact their thermal and mechanical stability?

  • Siloxane Linkages : Introducing Si-O bonds (e.g., via bis(aminophenoxy)this compound) improves solubility and reduces dielectric constants (≈2.8) .
  • Cross-Linking : UV-curable polysilanes form rigid networks, increasing glass transition temperatures (Tg > 150°C) .

Q. What methodologies are recommended for assessing the environmental impact of this compound derivatives?

  • Ecotoxicology : Evaluate biodegradability via OECD 301 tests; this compound shows low soil mobility (log Koc ≈ 3.2) but moderate bioaccumulation potential (BCF ≈ 500) .
  • Degradation Products : GC-MS analysis of pyrolyzed samples identifies hazardous byproducts like benzene and siloxanes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.